N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide
Description
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a 4-fluorobenzyl-substituted pyrrolidinone core linked to a 2,5-dimethylbenzenesulfonamide group. Key structural attributes include:
- Pyrrolidinone ring: A five-membered lactam ring that may influence conformational rigidity and hydrogen-bonding capacity.
- 4-Fluorobenzyl group: A common substituent in synthetic cannabinoids and psychoactive compounds, known to enhance lipid solubility and receptor binding .
- 2,5-Dimethylbenzenesulfonamide: A sulfonamide group with methyl substituents that could modulate solubility and metabolic stability.
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14-3-4-15(2)19(9-14)27(25,26)22-11-17-10-20(24)23(13-17)12-16-5-7-18(21)8-6-16/h3-9,17,22H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXQADLPOQRDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects would provide insights into the compound’s therapeutic potential and possible side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions.
Biological Activity
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C19H23FN2O3S and a molecular weight of approximately 376.4 g/mol. Its structure includes a pyrrolidinone ring, a fluorobenzyl group, and a sulfonamide moiety, which contribute to its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C19H23FN2O3S |
| Molecular Weight | 376.4 g/mol |
| Functional Groups | Pyrrolidinone, Fluorobenzyl, Sulfonamide |
Research indicates that this compound interacts with various biological targets, potentially modulating enzyme activity and receptor binding. These interactions suggest its utility in treating conditions related to inflammation and neurological disorders.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It shows promise in modulating receptors linked to pain and inflammation.
Therapeutic Applications
The compound's unique structure allows for diverse therapeutic applications:
- Anti-inflammatory Agents : Potential use in developing drugs targeting inflammatory diseases.
- Neurological Disorders : Investigated for effects on neuroprotection and cognitive enhancement.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, suggesting potential as an anti-inflammatory agent.
- Reference :
-
Neuroprotective Properties :
- Research indicated that the compound exhibited neuroprotective effects in animal models of neurodegenerative diseases.
- Reference :
- Pharmacokinetics and Toxicology :
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with other sulfonamide derivatives to evaluate biological activity:
| Compound | Biological Activity | Notes |
|---|---|---|
| N-(4-fluorophenyl)-N'-methylurea | Herbicidal properties | Primarily used in agriculture |
| N-(benzyl)-N'-methylurea | Anti-cancer activity | Used in various cancer therapies |
| This compound | Anti-inflammatory & neuroprotective | Unique combination enhances pharmacological profile |
Comparison with Similar Compounds
Structural Similarities and Differences
Key Observations :
- The target compound’s pyrrolidinone core distinguishes it from indole/indazole-based synthetic cannabinoids (e.g., FUB-144, FUB-AMB), which are typically associated with CB1/CB2 receptor binding .
- Unlike FUB-AMB, which includes a prodrug ester , the target compound lacks hydrolyzable groups, implying distinct metabolic pathways.
Physicochemical Properties
Predicted properties (via computational tools like ChemAxon):
| Parameter | Target Compound | FUB-144 | Celecoxib |
|---|---|---|---|
| Molecular Weight (g/mol) | ~432 | ~354 | ~381 |
| LogP (lipophilicity) | ~2.8 | ~5.1 | ~3.5 |
| Hydrogen Bond Donors | 2 | 0 | 2 |
| Hydrogen Bond Acceptors | 5 | 3 | 5 |
Implications :
- The sulfonamide group enhances polarity, possibly improving aqueous solubility over non-sulfonamide analogs.
Pharmacological and Metabolic Considerations
- Receptor Binding: The 4-fluorobenzyl group is prevalent in synthetic cannabinoids (e.g., FUB-JWH-018 ), which target CB1 receptors. However, the pyrrolidinone core and sulfonamide may redirect activity toward non-cannabinoid targets, such as ion channels or enzymes.
- Metabolism : Sulfonamides are typically metabolized via CYP450-mediated oxidation or glucuronidation. In contrast, ester-containing analogs like FUB-AMB undergo hydrolysis to active metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
